
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid
Overview
Description
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid, also known as ATPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATPT belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.
Mechanism Of Action
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation. 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid specifically inhibits the activity of COX-2 enzymes, which are induced during inflammation. By inhibiting COX-2 activity, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid reduces the production of prostaglandins and thus reduces inflammation. 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid also exerts its analgesic and antipyretic effects by inhibiting the activity of prostaglandins, which are responsible for pain and fever.
Biochemical and Physiological Effects
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been found to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has also been found to reduce the levels of reactive oxygen species (ROS), which are responsible for oxidative stress and inflammation. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been found to increase the levels of antioxidants such as glutathione, which protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid in lab experiments is its specificity for COX-2 enzymes, which allows for targeted inhibition of inflammation. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been found to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid. One direction is to further investigate its potential in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, future research could focus on developing more efficient synthesis methods for 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid and improving its solubility in water.
Scientific Research Applications
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has shown potential in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has also been studied for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid has been studied for its potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
properties
IUPAC Name |
(Z)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYLBBHMKLRLOF-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CS1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)
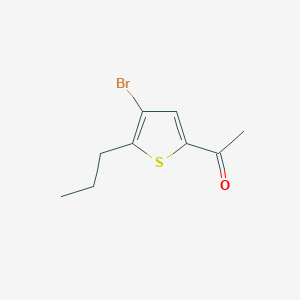
![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)

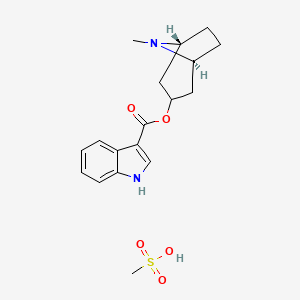

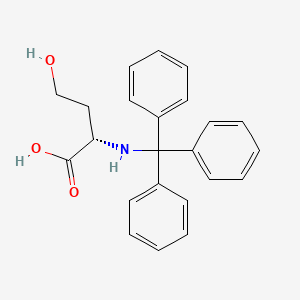

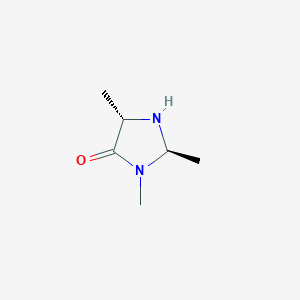
![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)
![5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286978.png)
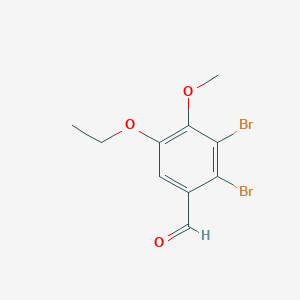
![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)